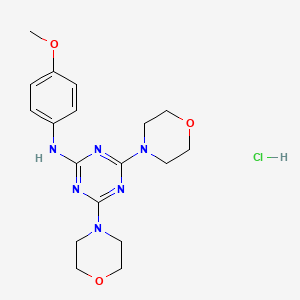

![molecular formula C14H17N3O3S B2469234 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-56-2](/img/structure/B2469234.png)

3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

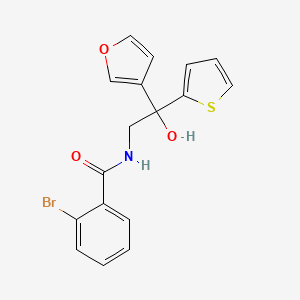

3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TAK-659, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of spirocyclic compounds and has shown promising results in preclinical studies.

Mecanismo De Acción

Target of Action

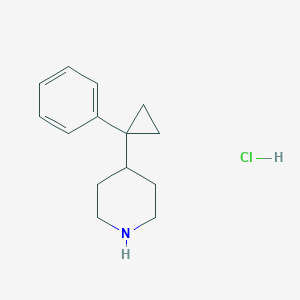

The primary targets of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4Similar compounds such as spirotetramat and other thiophene derivatives have been known to target various enzymes and receptors in pests, leading to their efficacy as insecticides .

Mode of Action

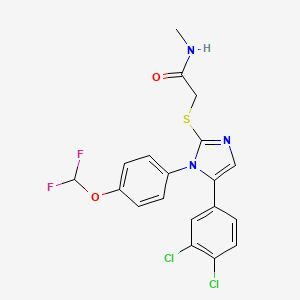

The presence of the thiophene ring and the spiro[4.5]decane moiety could contribute to its binding affinity and specificity .

Biochemical Pathways

Similar compounds have been known to interfere with various biochemical pathways in pests, leading to their effectiveness as insecticides .

Pharmacokinetics

The compound’s metabolism and excretion would likely depend on the organism’s enzymatic machinery .

Result of Action

Similar compounds have been known to exhibit antimicrobial and insecticidal activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, this compound has some limitations, including its poor solubility and stability, which can affect its efficacy in vivo.

Direcciones Futuras

There is still much to discover about the potential of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a cancer therapy. Some of the future directions for research include the optimization of its pharmacokinetic properties, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

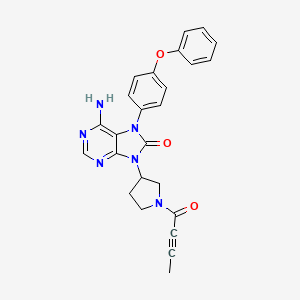

Métodos De Síntesis

The synthesis of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves several steps, including the preparation of the key intermediate, 3-ethyl-8-hydroxy-1,3,8-triazaspiro[4.5]decane-2,4-dione, which is then converted into this compound. The synthesis of this compound has been reported in several research articles, and the most common method involves the use of palladium-catalyzed cross-coupling reactions.

Aplicaciones Científicas De Investigación

3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound selectively inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and progression of cancer, making it an attractive target for cancer therapy.

Propiedades

IUPAC Name |

3-ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-2-17-12(19)14(15-13(17)20)5-7-16(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCVEMCNSVWRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)